molecular formula C8H6ClF3O B1402186 2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene CAS No. 1404194-89-3

2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene

Cat. No.: B1402186
CAS No.: 1404194-89-3
M. Wt: 210.58 g/mol
InChI Key: HZKAVBRBEZVDTC-UHFFFAOYSA-N
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Description

2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene is an organic compound with the molecular formula C8H6ClF3O. This compound is characterized by the presence of a chloro(difluoro)methoxy group, a fluoro group, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene typically involves the reaction of 4-fluoro-1-methylbenzene with chloro(difluoro)methane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene involves its interaction with specific molecular targets and pathways. The chloro(difluoro)methoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the fluoro group can enhance the compound’s lipophilicity, facilitating its penetration into cells and tissues .

Comparison with Similar Compounds

Similar Compounds

    4-(Chlorodifluoromethoxy)aniline: Similar structure but with an amino group instead of a methyl group.

    3-Chloro-4-(trifluoromethoxy)phenylamine: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    4-Chloro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of a fluoro group

Uniqueness

2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene is unique due to the presence of both chloro(difluoro)methoxy and fluoro groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-4-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-5-2-3-6(10)4-7(5)13-8(9,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKAVBRBEZVDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Chloro(difluoro)methoxy]-4-fluoro-1-methyl-benzene
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